N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide: is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a carboxamide group and a 2-fluorophenyl group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with 2-fluoroaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom enhances its binding affinity and stability, contributing to its biological activity .
Comparison with Similar Compounds
N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide: A fluorinated analog with similar structural features.
Indole derivatives: Compounds with a similar aromatic ring structure and diverse biological activities.
Uniqueness: N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide is unique due to its specific substitution pattern on the furan ring and the presence of a fluorine atom on the phenyl ring. These structural features contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-8-7-10(9(2)17-8)13(16)15-12-6-4-3-5-11(12)14/h3-7H,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENMTRKQUPUFFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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